molecular formula C8H16O B14070252 2-Ethylhex-1-EN-1-OL CAS No. 101568-15-4

2-Ethylhex-1-EN-1-OL

Cat. No.: B14070252
CAS No.: 101568-15-4
M. Wt: 128.21 g/mol
InChI Key: MMELVRLTDGKXGU-UHFFFAOYSA-N
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Description

2-Ethylhex-1-en-1-ol (CAS: 38384-38-2) is an alkenol with the molecular formula C₈H₁₆O and a molecular weight of 128.21204 g/mol. Its IUPAC name, 2-ethylhex-1-en-1-ol, reflects the presence of a hydroxyl group (-OH) at the first carbon and a double bond between carbons 1 and 2, along with an ethyl substituent at carbon 2. Key identifiers include:

  • SMILES: CC/C=C(/CCO)C
  • InChIKey: SHSJBFZQYVHZJA-CSKARYKUSA-N
  • XLogP3: 2.5 (indicating moderate lipophilicity) .

The compound has one hydrogen bond donor and one acceptor, with four rotatable bonds, suggesting moderate conformational flexibility. It is studied for its catalytic applications and synthetic utility, though detailed industrial uses remain underreported in publicly available literature .

Properties

CAS No.

101568-15-4

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-ethylhex-1-en-1-ol

InChI

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7,9H,3-6H2,1-2H3

InChI Key

MMELVRLTDGKXGU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CO)CC

Origin of Product

United States

Preparation Methods

Rhodium-Based Catalytic Systems

The hydroformylation of propene (CH2=CH2) with syngas (CO/H2) generates n-butanal (CH3CH2CH2CHO) and iso-butanal ((CH3)2CHCHO). Patented methods utilize aqueous rhodium catalysts modified with sulfonated triarylphosphines (e.g., trisulfonated triphenylphosphine, TPPTS), which enhance regioselectivity for n-butanal (94% yield) while minimizing iso-butanal byproducts. The water-soluble catalyst facilitates phase separation, enabling efficient recycling and reducing rhodium leaching (<0.1 ppm).

Reaction Conditions:

  • Temperature: 100–120°C
  • Pressure: 15–20 MPa
  • Rhodium concentration: 200–400 ppm
  • Propene conversion: >98%

Distillation and Purification

Crude hydroformylation products undergo fractional distillation to isolate n-butanal. A 100-theoretical-plate column separates low-boiling components (iso-butanal, unreacted propene) from n-butanal, which is collected as a >99.5% pure distillate. Residual high-boilers (e.g., heavy aldehydes) are removed via vacuum distillation, ensuring feedstock suitability for subsequent aldol condensation.

Aldol Condensation to 2-Ethylhexenal

Base-Catalyzed Aldolization

n-Butanal undergoes aldol condensation in the presence of aqueous sodium hydroxide (1–2 wt%) at 110–150°C. The reaction proceeds via enolate formation, followed by nucleophilic attack on a second n-butanal molecule to yield β-hydroxyaldehyde (butyraldol). Subsequent dehydration at 130–150°C produces 2-ethylhexenal (CH2=CHCO-CH2-CH2-CH2-CH2-CH3), with water elimination driven by elevated temperatures.

Optimized Parameters:

  • NaOH concentration: 1.5 wt%
  • Residence time: 60–90 seconds
  • Conversion: >95%
  • Selectivity to 2-ethylhexenal: 93–97%

Byproduct Management

Side reactions generate trimeric n-butanal (6–8%) and 2-ethylhexanal (3–5%), which are removed via liquid-liquid phase separation. The organic phase (93 wt% 2-ethylhexenal) is routed to hydrogenation, while the aqueous phase (1–2 wt% NaOH) is recycled, reducing alkali consumption by 40%.

Hydrogenation of 2-Ethylhexenal to 2-Ethylhexanol

Dual-Phase Hydrogenation Strategy

2-Ethylhexenal is hydrogenated in two stages:

  • Gas-phase hydrogenation over a copper-silica catalyst (Cu/SiO2, 60 wt% Cu) at 180–200°C and 5–7 MPa H2, achieving 85–90% conversion to 2-ethylhex-1-en-1-ol.
  • Liquid-phase hydrogenation using a nickel catalyst (Ni/SiO2, 55–60 wt% Ni) at 120–140°C, completing the reduction to 2-ethylhexanol (CH3(CH2)3CH(C2H5)CH2OH) with >99% selectivity.

Catalyst Performance:

Catalyst Temperature (°C) Pressure (MPa) Conversion (%) Selectivity (%)
Cu/SiO2 180 5 85 92
Ni/SiO2 130 3 99 99.5

Distillation and Purification

Three-stage distillation isolates 2-ethylhexanol:

  • Light-ends removal : Eliminates residual aldehydes and ketones.
  • Main fraction collection : Obtains 99.8% pure 2-ethylhexanol.
  • Heavy-ends recovery : Recycles high-boiling byproducts.

Catalytic Guerbet Reaction as an Alternative Pathway

Iridium-Catalyzed Dehydrogenation

The Guerbet reaction converts 1-butanol to 2-ethylhexanol via dehydrogenation, aldol condensation, and hydrogenation. CpIr complexes (e.g., [CpIrClL3]Cl) exhibit superior activity, achieving a turnover number (TON) of 3,492 at 130°C.

Performance Metrics:

Catalyst Temperature (°C) TON Selectivity to 2-EH (%)
[Cp*IrClL3]Cl 130 3,492 86.4
[Cp*IrCl2]2 120 411 74.3

Steric and Electronic Effects

Ligand modifications in CpIr catalysts (e.g., electron-withdrawing groups) enhance aldol condensation selectivity by stabilizing enolate intermediates. For instance, [CpIrClL3]Cl increases 2-ethylhexenal selectivity to 77.8% compared to 62.0% for unmodified catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-Hexen-1-ol, 2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-Ethylhexanol, also known as 2-EH, is a branched, eight-carbon chiral alcohol with the chemical formula CH3CH2CH2CH2CH(CH2CH3)CH2OHCH_3CH_2CH_2CH_2CH(CH_2CH_3)CH_2OH . It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . 2-Ethylhexanol has a variety of applications, including as a solvent, flavor, and fragrance . It is also used as a precursor for the production of other chemicals such as emollients and plasticizers .

Properties and applications
The branching in 2-ethylhexanol inhibits crystallization . Esters of 2-ethylhexanol have low volatility, which makes them useful in the production of plasticizers and lubricants because they reduce viscosity and lower freezing points . Esters of 2-ethylhexanol also have emollient properties because 2-ethylhexanol is a fatty alcohol .

2-Ethylhexanol is commonly used as a low volatility solvent . The nitrate ester of 2-Ethylhexanol is used as a cetane improver for diesel fuel . It can also react with epichlorohydrin and sodium hydroxide to produce 2-Ethylhexyl glycidyl ether, which is used as an epoxy reactive diluent in coatings, adhesives, and sealants . It also has uses in photography, rubber production, and oil and gas extraction .

Production
2-Ethylhexanol is produced industrially by the hydrogenation of 2-ethylhexanal . Approximately 2,500,000 tons are prepared annually .

Health effects
2-Ethylhexanol has low toxicity in animal models, with an LD50LD_{50} ranging from 2-3 g/kg (rat) . It has been identified as a volatile organic compound (VOC) that causes indoor air quality related health problems, such as respiratory system irritation . 2-Ethylhexanol is emitted into the air from PVC flooring installed on concrete that has not been properly dried .

2-Ethylhexanol has been linked to developmental toxicity, specifically an increased incidence of skeletal malformations in fetuses, thought to be a result of its metabolism into 2-ethylhexanoic acid via oxidation of the primary alcohol . The teratogenicity of 2-ethylhexanoic acid, as well as similar substances such as valproic acid, has been well established .

Mechanism of Action

The mechanism of action of 1-Hexen-1-ol, 2-ethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

(a) 2-Ethylhex-2-en-1-ol (CAS: 50639-00-4)
  • Structural Difference : The double bond is between carbons 2 and 3 instead of 1 and 2.
  • Impact on Properties :
    • Reduced steric hindrance near the hydroxyl group may enhance reactivity in nucleophilic reactions.
    • Higher XLogP3 (~2.8) compared to 2-ethylhex-1-en-1-ol (2.5), suggesting increased hydrophobicity due to the shifted ethyl group .
(b) 1-Hexen-3-ol (CAS: 928-97-2)
  • Structural Difference : A shorter carbon chain (C₆) with a hydroxyl group at carbon 3 and a double bond at position 1.
  • Impact on Properties: Lower molecular weight (100.16 g/mol) results in higher volatility. Higher hydrogen bond donor capacity (1 donor, 1 acceptor) but fewer rotatable bonds (3), limiting conformational flexibility compared to 2-ethylhex-1-en-1-ol .

Functional Group Analogues

(a) 2-Ethyl-1-hexanol
  • Impact on Properties :
    • Higher boiling point (~180°C vs. ~160°C for unsaturated analogues) due to stronger van der Waals forces.
    • Lower reactivity in oxidation or polymerization reactions due to the absence of a double bond .
(b) 3-Hexen-1-ol (CAS: 544-12-7)
  • Structural Difference : Double bond at position 3 and hydroxyl at position 1.
  • Impact on Properties :
    • Enhanced stability in acidic conditions due to conjugation between the double bond and hydroxyl group.
    • Lower XLogP3 (1.9) compared to 2-ethylhex-1-en-1-ol, indicating reduced lipid solubility .

Physicochemical and Reactivity Data

Table 1: Comparative Properties of Selected Alkenols

Compound Molecular Formula XLogP3 H-Bond Donors Rotatable Bonds Key Applications
2-Ethylhex-1-en-1-ol C₈H₁₆O 2.5 1 4 Catalysis, intermediates
2-Ethylhex-2-en-1-ol C₈H₁₆O 2.8 1 4 Polymer additives
1-Hexen-3-ol C₆H₁₂O 1.2 1 3 Fragrance synthesis
3-Hexen-1-ol C₆H₁₂O 1.9 1 3 Green solvents

Key Reactivity Insights:

  • 2-Ethylhex-1-en-1-ol exhibits higher electrophilicity at the α-carbon (adjacent to the hydroxyl group) compared to saturated analogues, making it reactive in aldol condensations .
  • The ethyl substituent introduces steric effects that reduce reaction rates in bulky catalytic environments compared to linear alkenols like 3-hexen-1-ol.

Q & A

Q. How should researchers address conflicting spectral data in structural characterization studies?

  • Methodology : Re-examine sample purity via elemental analysis or HPLC. Cross-validate spectra with independent techniques (e.g., X-ray crystallography for crystalline derivatives). Consult multi-laboratory collaborative trials to identify systematic errors (e.g., calibration drift in NMR spectrometers) .

Compliance & Ethics

Q. What ethical considerations arise when using animal models to study 2-Ethylhex-1-en-1-ol’s neurotoxic effects?

  • Methodology : Adhere to ARRIVE guidelines for experimental design and reporting. Prioritize alternatives (e.g., in vitro neuronal cultures) where feasible. Obtain ethics committee approval and document humane endpoints (e.g., weight loss thresholds) to minimize suffering .

Q. How can researchers ensure compliance with REACH regulations when publishing data on 2-Ethylhex-1-en-1-ol?

  • Methodology : Submit substance dossiers to ECHA with validated study summaries. Include exposure scenarios (e.g., industrial vs. laboratory use) and risk management measures. Cite compliance in publications using ECHA’s Legal Notice requirements for data attribution .

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